molecular formula C6H8O4P B1507974 Pubchem_57375618 CAS No. 20641-90-1

Pubchem_57375618

Cat. No. B1507974
CAS RN: 20641-90-1
M. Wt: 351 g/mol
InChI Key: SGDZCVOHXFLTPM-UHFFFAOYSA-L
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Description

Pubchem_57375618, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of B-cell receptor (BCR) signaling, and its inhibition has been found to be effective in treating various B-cell malignancies.

Scientific Research Applications

Pubchem_57375618 has been extensively studied for its potential in treating B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that Pubchem_57375618 inhibits BCR signaling and induces apoptosis in B-cell malignancies. Clinical trials are currently underway to evaluate the safety and efficacy of Pubchem_57375618 in treating these malignancies.

Mechanism of Action

Pubchem_57375618 is a reversible inhibitor of BTK, which is a key component of BCR signaling. BCR signaling is essential for the survival and proliferation of B cells, including malignant B cells. Inhibition of BTK by Pubchem_57375618 leads to the disruption of BCR signaling, which ultimately results in the induction of apoptosis in B cells.
Biochemical and Physiological Effects:
Pubchem_57375618 has been shown to inhibit BCR signaling and induce apoptosis in B cells, both in vitro and in vivo. In addition, Pubchem_57375618 has been found to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. Pubchem_57375618 has also been shown to have minimal off-target effects, which makes it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of Pubchem_57375618 is its specificity for BTK, which makes it a useful tool for studying BCR signaling and its role in B-cell malignancies. However, Pubchem_57375618 has limitations in terms of its solubility and stability, which can affect its efficacy in in vitro and in vivo experiments. In addition, the cost of Pubchem_57375618 can be a limiting factor for some research groups.

Future Directions

There are several future directions for the research and development of Pubchem_57375618. One area of focus is the optimization of the synthesis process to improve the yield and purity of the final product. Another area of interest is the evaluation of Pubchem_57375618 in combination with other therapies, such as immunotherapy and chemotherapy, to enhance its efficacy in treating B-cell malignancies. Furthermore, the development of Pubchem_57375618 analogs with improved pharmacokinetic properties and efficacy could lead to the discovery of new and more effective therapies for B-cell malignancies.
Conclusion:
In conclusion, Pubchem_57375618 is a promising small molecule inhibitor that targets BTK and has shown potential in treating B-cell malignancies. Its specificity for BTK and minimal off-target effects make it a useful tool for studying BCR signaling and its role in B-cell malignancies. Further research and development of Pubchem_57375618 could lead to the discovery of new and more effective therapies for these malignancies.

properties

IUPAC Name

hexanedioate;lead(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4.Pb/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDZCVOHXFLTPM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)[O-])CC(=O)[O-].[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724986
Record name hexanedioate;lead(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20641-90-1
Record name hexanedioate;lead(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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